molecular formula C15H23F3N6O9 B10814277 PD-1-IN-17 (Tfa)

PD-1-IN-17 (Tfa)

Katalognummer: B10814277
Molekulargewicht: 488.37 g/mol
InChI-Schlüssel: PYCIDBUEUQEHMB-UGQQCFMUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PD-1-IN-17 (TFA) is a potent inhibitor of programmed cell death protein 1 (PD-1). It has shown significant efficacy in inhibiting the proliferation of splenocytes, with a 92% inhibition rate at a concentration of 100 nanomolar . This compound is primarily used in scientific research, particularly in the fields of immunology and cancer therapy, due to its ability to modulate immune responses.

Vorbereitungsmethoden

The synthesis of PD-1-IN-17 (TFA) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the formation of a 1,3,4-oxadiazole ring, which is a crucial component of the molecule . The reaction conditions often involve the use of reagents such as hydrazine hydrate, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Analyse Chemischer Reaktionen

PD-1-IN-17 (TFA) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Cancer Immunotherapy

  • Mechanistic Studies : Research has shown that PD-1-IN-17 (Tfa) can significantly reinvigorate T cell responses against tumors. For instance, studies utilizing mouse models have indicated that treatment with PD-1 inhibitors leads to increased cytokine production from T cells, enhancing their anti-tumor activity .
  • Combination Therapies : The compound is being explored in combination with other immunotherapeutic agents to improve efficacy. For example, combining PD-1 inhibitors with anti-PD-L1 therapies has shown synergistic effects in preclinical models .

Autoimmune Disorders

  • Therapeutic Potential : Beyond oncology, there is emerging evidence suggesting that PD-1-IN-17 (Tfa) may have applications in treating autoimmune diseases by modulating T cell responses. Research indicates that PD-1 signaling plays a role in maintaining immune tolerance, and inhibiting this pathway could help restore normal immune function in conditions such as type 1 diabetes and rheumatoid arthritis .

Data Table: Efficacy of PD-1-IN-17 (Tfa)

Study ReferenceModel TypeConcentrationEffect on Splenocyte ProliferationCytokine Levels
In vitro100 nM92% inhibitionIncreased IL-2
Mouse tumor modelVariesEnhanced T cell activationElevated TNFα
Autoimmune modelVariesModulation of T cell responsesVariable

Case Study 1: Tumor Microenvironment Modulation

In a recent study involving breast cancer models, researchers utilized PD-1-IN-17 (Tfa) to assess its impact on the tumor microenvironment. The findings indicated that treatment resulted in significant alterations in the immune landscape, characterized by increased infiltration of CD8+ T cells and enhanced anti-tumor activity .

Case Study 2: Autoimmunity

A study exploring the effects of PD-1 inhibition on autoimmune conditions found that administering PD-1-IN-17 (Tfa) led to a reduction in disease severity in mouse models of type 1 diabetes. The compound was shown to restore normal T cell function and reduce autoimmune responses .

Wirkmechanismus

PD-1-IN-17 (TFA) exerts its effects by binding to the PD-1 receptor on the surface of immune cells. This binding prevents the interaction between PD-1 and its ligand, programmed cell death ligand 1 (PD-L1), which is often overexpressed on cancer cells. By blocking this interaction, PD-1-IN-17 (TFA) enhances the immune response against cancer cells, leading to their destruction .

Vergleich Mit ähnlichen Verbindungen

PD-1-IN-17 (TFA) ist einzigartig in seiner hohen Wirksamkeit und Spezifität für den PD-1-Rezeptor. Ähnliche Verbindungen umfassen:

    BMS-1166: Ein weiterer PD-1-Inhibitor mit einer anderen chemischen Struktur, aber ähnlicher inhibitorischer Aktivität.

    LSD1-IN-24: Eine Verbindung, die auf einen anderen Signalweg abzielt, aber in ähnlichen Forschungskontexten verwendet wird.

    IMMH 010 Maleat: Ein weiterer Inhibitor mit Anwendungen in der Krebstherapie

PD-1-IN-17 (TFA) sticht aufgrund seiner hohen Wirksamkeit und der umfangreichen Forschung, die seine Verwendung in der Immuntherapie unterstützt, hervor.

Biologische Aktivität

PD-1-IN-17 (Tfa) is a compound designed to inhibit the programmed cell death protein 1 (PD-1) pathway, which plays a crucial role in immune regulation and cancer immunotherapy. This article provides a comprehensive overview of the biological activity of PD-1-IN-17 (Tfa), including its mechanisms of action, effects on T cell responses, and implications in cancer therapy.

PD-1 is an inhibitory receptor expressed on T cells that, when engaged by its ligands PD-L1 or PD-L2, downregulates T cell activation and promotes immune tolerance. Inhibiting PD-1 can restore T cell function and enhance anti-tumor immunity.

Key Findings:

  • Inhibition of PD-1 Signaling : PD-1-IN-17 (Tfa) effectively blocks the interaction between PD-1 and its ligands, leading to enhanced T cell activation and proliferation. This blockade results in increased production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α, which are critical for anti-tumor immunity .

Biological Activity

The biological activity of PD-1-IN-17 (Tfa) has been explored through various studies focusing on its impact on T cell responses and tumor microenvironments.

Table 1: Summary of Biological Activities of PD-1-IN-17 (Tfa)

Activity Outcome Reference
Cytokine Production Increased IL-2, IFN-γ, TNF-α
T Cell Proliferation Enhanced proliferation in vitro
Tumor Growth Inhibition Reduced tumor size in mouse models
Immune Cell Infiltration Increased CD8+ T cell infiltration in tumors

Case Studies

Several case studies have demonstrated the efficacy of PD-1 inhibitors, including PD-1-IN-17 (Tfa), in clinical settings.

Case Study 1: Melanoma Treatment

In a clinical trial involving patients with advanced melanoma, administration of PD-1 inhibitors led to significant tumor regression and improved overall survival rates. Patients exhibited enhanced Th1 and Th17 responses, indicating a shift towards a more effective anti-tumor immune profile .

Case Study 2: Prostate Cancer

A study on prostate cancer patients showed that blocking PD-1 resulted in increased T cell reactivity against tumor antigens. This was associated with elevated levels of pro-inflammatory cytokines and improved patient outcomes .

Research Findings

Recent research has focused on understanding the broader implications of PD-1 signaling in immune regulation.

Phosphoproteomic Analysis

A quantitative phosphoproteomic analysis revealed that PD-1 signaling affects multiple phosphorylation sites involved in T cell receptor signaling, cytoskeletal organization, and gene expression regulation. This highlights the complex role of PD-1 in modulating T cell functions beyond mere inhibition .

Metabolic Regulation

Studies indicate that PD-1 signaling restricts glycolytic metabolism in T cells, which may contribute to its tumor-suppressive effects. Inhibition of this pathway can lead to metabolic reprogramming that supports T cell activation in the tumor microenvironment .

Eigenschaften

Molekularformel

C15H23F3N6O9

Molekulargewicht

488.37 g/mol

IUPAC-Name

(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChI-Schlüssel

PYCIDBUEUQEHMB-UGQQCFMUSA-N

Isomerische SMILES

C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Kanonische SMILES

CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.